molecular formula C12H11ClO2 B13642518 Ethyl 3-(3-chloro-2-methylphenyl)propiolate

Ethyl 3-(3-chloro-2-methylphenyl)propiolate

Cat. No.: B13642518
M. Wt: 222.67 g/mol
InChI Key: RKWJNYIPZJDUGG-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chloro-2-methylphenyl)propiolate is an organic compound with the molecular formula C12H11ClO2 It is a derivative of propiolic acid, featuring a chloro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-chloro-2-methylphenyl)propiolate typically involves the esterification of 3-(3-chloro-2-methylphenyl)propiolic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3-chloro-2-methylphenyl)propiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

Scientific Research Applications

Ethyl 3-(3-chloro-2-methylphenyl)propiolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chloro-2-methylphenyl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted phenyl ring and ester group play crucial roles in its binding affinity and reactivity. The pathways involved may include nucleophilic attack on the ester group or electrophilic substitution on the phenyl ring .

Comparison with Similar Compounds

  • Ethyl 3-(2-chlorophenyl)propiolate
  • Ethyl 3-(4-chlorophenyl)propiolate
  • Ethyl 3-(3-bromo-2-methylphenyl)propiolate

Comparison: Ethyl 3-(3-chloro-2-methylphenyl)propiolate is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and oxidation reactions .

Properties

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

ethyl 3-(3-chloro-2-methylphenyl)prop-2-ynoate

InChI

InChI=1S/C12H11ClO2/c1-3-15-12(14)8-7-10-5-4-6-11(13)9(10)2/h4-6H,3H2,1-2H3

InChI Key

RKWJNYIPZJDUGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=C(C(=CC=C1)Cl)C

Origin of Product

United States

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